Cas no 291275-45-1 (1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene)

1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene Chemical and Physical Properties
Names and Identifiers
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- (Z)-tert-Butyl-[1-(3-chlorophenyl)prop-1-enyloxy]dimethylsilane
- 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene
- 1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene
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- Inchi: 1S/C15H23ClOSi/c1-7-14(12-9-8-10-13(16)11-12)17-18(5,6)15(2,3)4/h7-11H,1-6H3/b14-7-
- InChI Key: FUWJCOIFTHDHNC-AUWJEWJLSA-N
- SMILES: ClC1=CC=CC(=C1)/C(=C/C)/O[Si](C)(C)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 304
- Topological Polar Surface Area: 9.2
1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C375255-2.5g |
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene |
291275-45-1 | 2.5g |
$ 2087.00 | 2023-09-08 | ||
TRC | C375255-1g |
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene |
291275-45-1 | 1g |
$ 953.00 | 2023-09-08 | ||
TRC | C375255-2500mg |
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene |
291275-45-1 | 2500mg |
$2084.00 | 2023-05-18 | ||
TRC | C375255-1000mg |
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene |
291275-45-1 | 1g |
$953.00 | 2023-05-18 | ||
TRC | C375255-500mg |
1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]-benzene |
291275-45-1 | 500mg |
$ 488.00 | 2023-09-08 |
1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene Related Literature
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on 1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene
Research Briefing on 1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene (CAS: 291275-45-1)
1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene (CAS: 291275-45-1) is a specialized organosilicon compound that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique silyl-protected propenylbenzene structure, serves as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules and materials. Recent studies have explored its applications in asymmetric catalysis, drug discovery, and polymer chemistry, highlighting its potential as a key building block in advanced chemical synthesis.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound in the synthesis of prostaglandin analogs, demonstrating its efficacy in facilitating stereoselective carbon-carbon bond formation. The researchers utilized 291275-45-1 as a chiral auxiliary, achieving high enantiomeric excess (up to 98%) in the target molecules. This breakthrough has implications for the development of new anti-inflammatory drugs with improved pharmacological profiles.
In the field of materials science, a team from MIT reported in Advanced Materials (2024) on the use of 1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene as a precursor for silicon-containing polymers. The study demonstrated that the compound's unique steric and electronic properties enable the formation of thermally stable polymers with tunable optoelectronic characteristics, potentially useful in organic electronics and photovoltaics.
From a synthetic methodology perspective, recent work in Organic Letters (2024) has developed novel palladium-catalyzed coupling reactions using 291275-45-1 as a substrate. The research team achieved unprecedented regioselectivity in the formation of complex biaryl systems, expanding the toolbox for medicinal chemists working on kinase inhibitors and other therapeutic agents.
Pharmacological studies have also emerged, with a 2024 report in Bioorganic & Medicinal Chemistry Letters describing derivatives of 1-Chloro-3-(1Z)-1-(1,1-dimethylethyl)dimethylsilyloxy-1-propen-1-yl-benzene showing promising activity against multidrug-resistant bacterial strains. The silicon-containing analogs demonstrated improved membrane permeability compared to their carbon counterparts, suggesting potential applications in addressing antibiotic resistance.
Looking forward, the compound's versatility continues to inspire new research directions. Current investigations focus on its use in flow chemistry systems for continuous manufacturing of pharmaceutical intermediates, as well as its potential in metal-organic framework (MOF) synthesis for drug delivery applications. The unique combination of steric protection from the tert-butyldimethylsilyl group and the reactivity of the chloro-propenyl moiety makes 291275-45-1 a particularly valuable scaffold for diverse chemical transformations.
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